3-Cyclobutoxy-benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

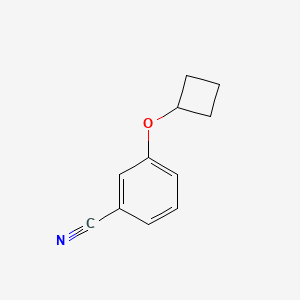

3-Cyclobutoxy-benzonitrile: (CAS#: 1198223-02-7) is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . It features a nitrile group (–CN) attached to a benzene ring, along with a cyclobutoxy (cyclobutyl ether) substituent.

Preparation Methods

Synthetic Routes:

The synthesis of 3-Cyclobutoxy-benzonitrile involves several methods. One common approach is the reaction between 3-bromobenzonitrile and cyclobutanol under appropriate conditions. The bromine atom in 3-bromobenzonitrile is replaced by the cyclobutoxy group, yielding the desired compound.

Industrial Production:

While specific industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide a foundation for potential large-scale processes.

Chemical Reactions Analysis

3-Cyclobutoxy-benzonitrile can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles (e.g., hydroxide, alkoxides, or amines).

Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., converting the nitrile group to a carboxylic acid) or reduction (e.g., converting the nitrile to an amine).

Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclobutoxy-benzonitrile finds applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Researchers explore its potential as a pharmacophore or scaffold for drug development.

Industry: It may have applications in materials science or as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism by which 3-Cyclobutoxy-benzonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare 3-Cyclobutoxy-benzonitrile with structurally related compounds. Its uniqueness lies in the combination of the benzene ring, nitrile group, and cyclobutoxy substituent.

Similar Compounds:

- 3-Cyclobutoxy-benzaldehyde

- 3-Cyclobutoxy-benzoic acid

Biological Activity

3-Cyclobutoxy-benzonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO and a molecular weight of approximately 199.24 g/mol. The structure consists of a benzonitrile moiety linked to a cyclobutoxy group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 199.24 g/mol |

| Functional Groups | Benzonitrile, Ether |

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds structurally related to this compound. For instance, carbon-bridged steroids and triterpenoids have shown moderate to strong antitumor activity against various cancer cell lines, suggesting that similar compounds may exhibit comparable effects .

A review highlighted that certain derivatives exhibit selective action on tumor cells such as renal cancer and prostate cancer, indicating a potential pathway for further research into the antitumor properties of this compound .

The biological activity of this compound may involve modulation of specific receptors or enzymes. The structure-activity relationship (SAR) studies indicate that modifications in the cyclobutoxy group can significantly impact the compound's efficacy against biological targets .

For example, compounds with similar structures have been shown to act as P2X3 receptor antagonists, which play a crucial role in pain signaling pathways. The ability to modulate these receptors could position this compound as a candidate for pain management therapies .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of several benzonitrile derivatives, including those with cyclobutyl substituents. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, supporting the hypothesis that modifications in the structure can enhance biological activity .

- Pain Management : In a neuropathic pain model using male Sprague-Dawley rats, compounds related to this compound demonstrated anti-nociceptive effects. This suggests that such compounds could be effective in treating chronic pain conditions .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclobutyl Ether : The cyclobutyl group is introduced through etherification reactions.

- Nitrile Introduction : The benzonitrile moiety is synthesized via nucleophilic substitution methods.

These synthetic routes can be optimized for yield and efficiency, making it feasible for further exploration in medicinal chemistry.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-cyclobutyloxybenzonitrile |

InChI |

InChI=1S/C11H11NO/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 |

InChI Key |

HFIPSHHSDUNLJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.